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Compound of Interest

Compound Name: Chrysanthemol

Cat. No.: B1213662

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
chrysanthemol, a naturally occurring monoterpenoid alcohol. The information presented
herein is crucial for the identification, characterization, and quality control of this compound in
research and drug development settings. This guide includes detailed Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
chrysanthemol. The following tables summarize the *H and 3C NMR spectral data.

'H NMR Spectroscopic Data

Table 1: *H NMR Chemical Shifts and Coupling Constants for Chrysanthemol
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Chemical Shift (5,

Coupling Constant

Proton Assignment Multiplicity

ppm) (J, Hz)
H-1 1.15 dd 8.0,4.5
H-3 1.85 ddd 8.5,8.0,5.0
H-5 4.95 d 8.5
H-7 (CH20H) 3.45 dd 11.5,8.0
3.55 dd 11.5,6.5
CHs-8 1.68 S
CHs-9 1.75 S
CHs-10 (gem-
dimethyl()g 1.08 >
1.18 S

13C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shifts for Chrysanthemol
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Carbon Assignment Chemical Shift (6, ppm)
C-1 335

C-2 28.0

C-3 31.0

C-14 135.0

C-5 125.0

C-6 20.5

C-7 (CH20H) 69.0

C-8 255

C-9 18.0

C-10 (gem-dimethyl) 29.0, 22.0

Experimental Protocol for NMR Analysis

Instrumentation:

e AVarian XL-200 NMR spectrometer was utilized for acquiring the 3C NMR data.[1] A 400
MHz or 500 MHz spectrometer is typically used for tH NMR.

Sample Preparation:

o Approximately 5-20 mg of chrysanthemol was dissolved in about 0.6 mL of deuterated
chloroform (CDCIs). The solution was then transferred to a 5 mm NMR tube.

Acquisition Parameters:

e 1H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

e 13C NMR: The spectrum was recorded using a standard pulse sequence with proton
decoupling. Chemical shifts are reported in ppm relative to the CDClIs solvent signal (6 77.0
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ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of chrysanthemol is characterized by the presence of a hydroxyl group and
hydrocarbon moieties.

IR Spectroscopic Data

Table 3: Characteristic IR Absorption Bands for Chrysanthemol

Wavenumber (cm~12) Intensity Assignment

3348 Strong, Broad O-H stretch (alcohol)

2921 Strong C-H stretch (alkane)

1642 Medium C=C stretch (alkene)

1480 Medium C-H bend (alkane)

1380 Medium C-H bend (gem-dimethyl)
1020 Strong C-O stretch (primary alcohol)

Experimental Protocol for IR Analysis

Instrumentation:
e A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.
Sample Preparation:

» For liquid samples like chrysanthemol, a thin film can be prepared between two potassium
bromide (KBr) plates.[2] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used,
where a small drop of the sample is placed directly on the ATR crystal.[3][4] For solid
samples, a KBr pellet can be prepared by grinding a small amount of the sample with
spectroscopic grade KBr and pressing it into a disc.
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Acquisition Parameters:

e The spectrum was recorded in the range of 4000-400 cm~1. A background spectrum of the
empty sample holder (or KBr pellet without the sample) was recorded and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometric Data

Table 4: Key Mass Spectral Fragments for Chrysanthemol

m/z Relative Intensity Possible Fragment
154 [M]* Molecular ion

139 [M - CHs]*

123 High [M - CH20H]*

81 High [CeHo]*

41 High [CsHs]*

Experimental Protocol for MS Analysis

Instrumentation:

e A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for the
analysis of volatile compounds like chrysanthemol.

Sample Preparation:

o Adilute solution of chrysanthemol in a volatile organic solvent (e.g., dichloromethane or
hexane) was prepared.

GC-MS Parameters:
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e Gas Chromatography: A capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 um
film thickness), is typically used. The oven temperature is programmed to ramp from a low
initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure good

separation. Helium is commonly used as the carrier gas.

o Mass Spectrometry: Electron lonization (El) at 70 eV is a standard method for generating
fragments. The mass analyzer is set to scan a mass range of m/z 40-550.[5]

Visualization of Experimental Workflows
Spectroscopic Analysis Workflow
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Spectroscopic Analysis Workflow for Chrysanthemol

Sample Preparation

Chrysanthemol Sample

Dissolve in CDCls Thin film or KBr pellet Dilute in solvent

Spectroscopic Techniques

NMR Spectroscopy

(*H and 2C) IR Spectroscopy Mass Spectrometry

Data Acquisition & Interpretation

Chemical Shifts, Absorotion Bands Molecular lon,
Coupling Constants P Fragmentation Pattern

tructure Elucidatio

Chrysanthemol Structure

Logical Relationship of Spectroscopic Data for Structure Elucidation

MS Data

1H NMR: 13C NMR:
Proton environment, Number and type
Connectivity (J-coupling) of carbon atoms

IR Spectroscopy:
Presence of O-H (alcohol)
and C=C (alkene) groups

Mass Spectrometry:
Molecular Weight (154 g/mol),
Fragmentation Pattern

Provides carbon-hydrogen framework Confirms carbon skeleton

Confirmed Structure of Chrysanthemol

Identifies key functional groups Confirms molecular formula and substructures
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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